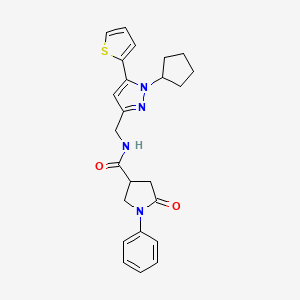

![molecular formula C23H17FN2O2 B2625987 1-(4-Fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one CAS No. 327979-63-5](/img/structure/B2625987.png)

1-(4-Fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

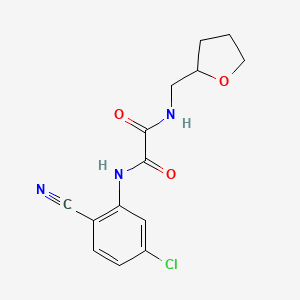

This compound, also known as 1-(4-Fluorobenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, has a molecular formula of C23H17FN2O2 . It is a complex organic molecule that falls under the category of imidazoisoindoles .

Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 372.392 Da, and the monoisotopic mass is 372.127411 Da .科学的研究の応用

Anti-Inflammatory Activity

- Compounds similar to 1-(4-Fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one, specifically 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, have shown anti-inflammatory activity. These compounds were evaluated using an adjuvant arthritic rat assay and an oxazolone-induced contact sensitivity model, demonstrating significant potencies (Lantos et al., 1984).

Antitumor Activity

- A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, related to the compound , exhibited notable antitumor activity. Some compounds showed very good cytotoxicity against several tumor cell lines. One particular derivative was more effective than a clinical cytostatic agent in increasing survivors and decreasing tumor volume in a mouse model (Houlihan et al., 1995).

Synthesis and Structure Analysis

- Research has been conducted on the synthesis and X-ray crystal structure determination of similar compounds. This includes the synthesis of isoindolo[2,1-c]pyrazolo[1,5-a]quinazoline and pyrazolo[5′,1′:2,3]pyrimido[6,1-a]isoindol derivatives via a one-pot three-component reaction (Alizadeh-Kouzehrash & Rahmati, 2020).

Fluorescence Studies

- The compound benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one, which shares structural similarities with this compound, has shown solvent-dependent fluorescence emission. The study explored the fluorescence quenching and enhancement due to hydrogen bonding interactions (Tamuly et al., 2006).

作用機序

Target of Action

The primary target of the compound “1-(4-Fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one” is the fusion glycoprotein of the Respiratory Syncytial Virus (RSV) . RSV is a major cause of respiratory tract infections in infants, young children, and adults .

Mode of Action

“this compound” interacts with the fusion glycoprotein of RSV, inhibiting the virus’s ability to fuse with the host cell . This prevents the virus from entering the host cell and replicating, thereby stopping the infection.

Biochemical Pathways

It is known that the compound disrupts the fusion process of the virus, which is a crucial step in the viral life cycle . This disruption prevents the virus from entering host cells and replicating, thereby inhibiting the spread of the infection.

Pharmacokinetics

The pharmacokinetic properties of “this compound” are favorable. The compound has good aqueous solubility, protein binding, and logD properties . Furthermore, it has excellent oral bioavailability in rats, with a reported value of 89% for a related compound .

Result of Action

The result of the action of “this compound” is the inhibition of RSV infection. By targeting the fusion glycoprotein of the virus, the compound prevents the virus from entering host cells . This stops the replication of the virus and the spread of the infection.

特性

IUPAC Name |

1-(4-fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2O2/c24-18-12-10-16(11-13-18)21(27)25-14-15-26-22(28)19-8-4-5-9-20(19)23(25,26)17-6-2-1-3-7-17/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNNNCNYEOXXMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2625905.png)

![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2625906.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625912.png)

![(3aS,9bR)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/no-structure.png)

![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2625918.png)

![4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2625924.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)